CBL-0137

概要

説明

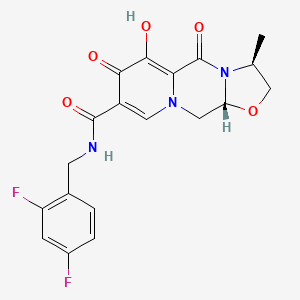

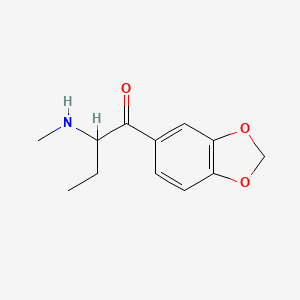

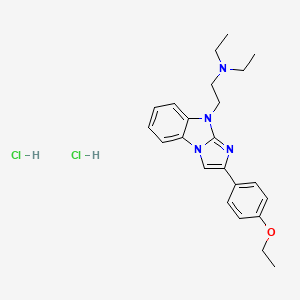

CBL-0137 free base is a curaxin compound with a designated molecular formula of C21H24N2O2 and a molecular weight of 336.435 g/mol . It is also known as Curaxin 137 or CBLC137 .

Synthesis Analysis

This compound is a metabolically stable curaxin that activates p53 with an EC50 value of 0.37 µM and inhibits NF-κB with an EC50 of 0.47 µM . It has been shown to have potent anticancer activity in various cancer cell lines .Molecular Structure Analysis

The molecular formula of this compound free base is C21H24N2O2 . The exact mass is 336.18 and the molecular weight is 336.435 .Chemical Reactions Analysis

This compound has been found to inhibit the Facilitates Chromatin Transcription (FACT) complex, thereby activating p53 and inhibiting NF-κB . It has been shown to have antitumor activity and is currently being tested in phase 1 clinical trials in solid tumors and hematological malignancies .Physical And Chemical Properties Analysis

This compound free base has a molecular weight of 336.43 .科学的研究の応用

癌治療

CBL-0137は、癌治療において大きな可能性を示しています。 さまざまな種類の癌に対して抗腫瘍活性を示すことが判明しています {svg_1} {svg_2}. この化合物は、クロマチンリモデリング因子複合体であるFACTを阻害することで作用し、腫瘍細胞の死を誘導します {svg_3}.

他の薬剤との相乗効果

研究により、this compoundは、非小細胞肺癌および膵臓癌の異種移植片に対して、ゲムシタビンなどの他の薬剤と相乗的に作用することが示されています {svg_4}. この組み合わせにより、単剤療法と比較して中央生存期間が延長しました {svg_5}.

非小細胞肺癌(NSCLC)の治療

This compoundは、H1975 NSCLC異種移植片モデルに対して有意な抗腫瘍活性を示すことが判明しました {svg_6}. また、小細胞肺癌においてシスプラチンと相乗的に作用し、NOTCH1発現を増加させて腫瘍起始細胞を標的にすることが判明しました {svg_7}.

膵管腺癌(PDA)の治療

This compoundは、患者由来のPDAモデルにおいて有意な増殖抑制を示しました {svg_8}. また、このタイプの癌に対してゲムシタビンと相乗的に作用することが判明しました {svg_9}.

癌関連ストレス応答経路の阻害

This compoundは、NF-κBやHSF-1などの癌関連ストレス応答経路を阻害することが判明しました {svg_10}. この阻害は、腫瘍細胞の死を招きます {svg_11}.

腫瘍起始細胞の標的化

This compoundは、小細胞肺癌において腫瘍起始細胞を選択的に標的にすることが判明しました {svg_12}. これは、特にシスプラチンと併用した場合、このタイプの癌に対する潜在的に有効な薬剤になります {svg_13}.

これらは、this compoundの科学研究における数多くの潜在的な用途のほんの一部です。 This compoundは、その多様な作用機序について研究が続けられている有望な化合物です {svg_14}.

作用機序

Target of Action

CBL-0137, also known as Curaxin 137, primarily targets the Facilitates Chromatin Transcription (FACT) complex . FACT is a chromatin remodeling factor complex composed of SSRP1 and SPT16 subunits . It is involved in the transcription of genes with highly ordered chromatin structure, replication, and mitosis . FACT is expressed during early embryogenesis and in undifferentiated progenitors and stem cells of adult tissues

Safety and Hazards

将来の方向性

CBL-0137 has broad anticancer activity and is currently being tested in phase 1 clinical trials in solid tumors and hematological malignancies . It has been identified as a potential new therapeutic for JAK2 mutation-driven diseases . These findings reveal a novel therapeutic regimen for small-cell lung cancer, combining cisplatin with an inhibitor that preferentially targets tumor-initiating cells .

生化学分析

Biochemical Properties

CBL-0137 interacts with various enzymes and proteins in biochemical reactions. It is known to downregulate NF-κB and activate p53 . It also restores both histone H3 acetylation and trimethylation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by downregulating NF-κB and activating p53, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . It also induces cancer cell apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the histone chaperone FACT, which leads to changes in chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that treatment with this compound leads to a complete absence of living cells at concentrations above 2.5 μM .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound, given by oral gavage at a nontoxic dose of 30 mg/kg per day on a 5 days on/2 days off schedule, suppresses tumor growth in xenografts of colon, renal cell carcinoma, and melanoma tumor cell lines .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .

Subcellular Localization

It is known that this compound interacts with histones, which are located in the nucleus, suggesting that it may localize to the nucleus .

特性

IUPAC Name |

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23/h5-8,11-13,22H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCSODVERGVDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152589 | |

| Record name | CBL-0137 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1197996-80-7 | |

| Record name | 1,1′-[9-[2-[(1-Methylethyl)amino]ethyl]-9H-carbazole-3,6-diyl]bis[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197996-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CBL-0137 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197996807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CBL-0137 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CBL-0137 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XKR07H9ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: CBL0137 primarily targets the FACT (Facilitates Chromatin Transcription) complex. [, ] FACT is a histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair. [, ]

A: CBL0137 sequesters the FACT complex onto chromatin, inhibiting its normal function. [, , ] This sequestration disrupts chromatin structure and alters gene expression. []

A: CBL0137's inhibition of FACT leads to several downstream effects, including: * Activation of the p53 tumor suppressor pathway. [, , , ] * Inhibition of oncogenic transcription factors like NF-κB and HSF1. [, , , , ] * Induction of the type I interferon response, potentially enhancing tumor cell immunogenicity. [, , ] * Impairment of DNA damage repair mechanisms. [, ] * Modulation of specific signaling pathways, such as NOTCH1 and Wnt. [, , ] * Induction of apoptosis in cancer cells. [, , ]

ANone: While specific spectroscopic data is limited in the provided research, the molecular formula of CBL0137 is C24H21N3O2S, and its molecular weight is 415.5 g/mol.

ANone: The provided research focuses primarily on the biological activity and mechanisms of CBL0137. Further investigations are required to fully characterize its material compatibility and stability under various conditions.

A: CBL0137 is not described as a catalyst in the traditional sense. Its primary mode of action involves binding to and inhibiting the FACT complex, rather than directly catalyzing a chemical reaction. [, ]

A: While the provided research does not detail specific computational studies, single-molecule techniques like fluorescence resonance energy transfer (FRET) and magnetic tweezers have been used to investigate CBL0137's influence on DNA topology. [, ] These techniques provide valuable insights into the drug's interactions with DNA at the molecular level.

ANone: As CBL0137 is an experimental drug in early clinical trials, specific SHE regulations and compliance details may vary depending on the region and stage of development.

ANone: The provided research doesn't extensively explore potential drug-drug interactions. Further investigations are needed to fully characterize CBL0137's interaction profile with other medications.

A: CBL0137 has demonstrated promising anticancer activity in various preclinical models, including: * In vitro: Potent cytotoxic activity against a panel of cancer cell lines, including leukemia, lymphoma, myeloma, glioblastoma, neuroblastoma, small cell lung cancer, pancreatic cancer, and melanoma. [, , , , , , , , , , , , , , ] * In vivo: Significant tumor growth inhibition in several xenograft and syngeneic mouse models of various cancers, including glioblastoma, neuroblastoma, pancreatic cancer, melanoma, and leukemia. [, , , , , , , , , , , ]

A: CBL0137 is currently being evaluated in Phase I/II clinical trials for adult solid tumors and hematological malignancies, including a pediatric trial for refractory cancer patients. [, , , , , ]

A: While specific drug delivery strategies are not detailed in the provided research, CBL0137's ability to cross the blood-brain barrier suggests its potential for targeted delivery to brain tumors. [, , ]

A: FACT overexpression, particularly of the SSRP1 subunit, has been linked to aggressive tumor behavior and poor prognosis in various cancers, including pancreatic cancer and neuroblastoma. [, , ] This suggests that FACT expression levels could potentially serve as a predictive biomarker for CBL0137 response.

A: The research mentions various techniques used to study CBL0137 and its effects, including: * MTT assays for cell viability. [, , , ] * Flow cytometry for cell cycle analysis and apoptosis detection. [, , ] * Western blotting and RT-PCR for protein and mRNA expression analysis. [, , , , , , ] * Immunohistochemistry for protein localization and expression in tissues. [, , , ] * Colony-forming assays for clonogenic potential. [, , ] * Pulsed-field gel electrophoresis for DNA damage analysis. [, ] * Chromatin immunoprecipitation (ChIP) assays to study protein-DNA interactions. [, ] * Single-molecule techniques like FRET and magnetic tweezers for investigating DNA topology and protein-DNA interactions. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

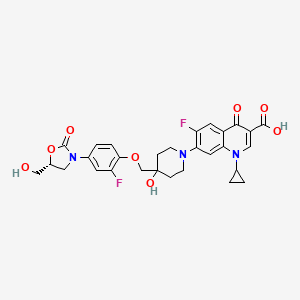

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)

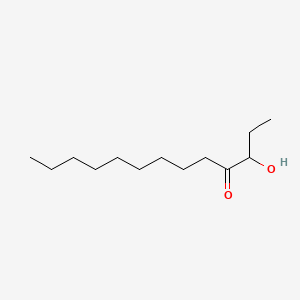

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)

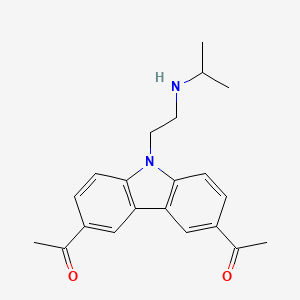

![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)